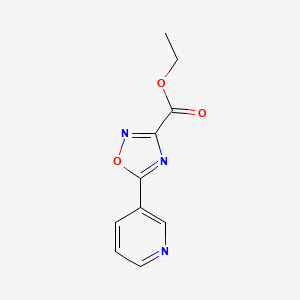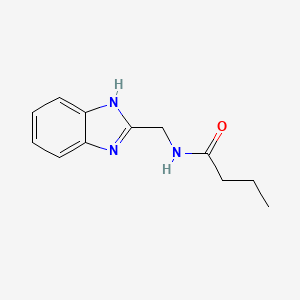
N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide” is a chemical compound with the empirical formula C12H15N3O . It has a molecular weight of 217.27 . This compound is typically found in solid form .
Molecular Structure Analysis
The SMILES string of this compound is O=C(CCC)NCC(N1)=NC2=C1C=CC=C2 . The InChI string is 1S/C12H15N3O/c1-2-5-12(16)13-8-11-14-9-6-3-4-7-10(9)15-11/h3-4,6-7H,2,5,8H2,1H3,(H,13,16)(H,14,15) . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide” is a solid compound . Its molecular weight is 217.27 , and its empirical formula is C12H15N3O . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
CDK2 Inhibitors in Cancer Therapy
- Vulpetti et al. (2006) discovered that derivatives of N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide showed activity as CDK2 inhibitors, which are significant in cancer therapy. Specifically, they identified potent and selective CDK2 inhibitors through structure-based drug design, indicating the compound's potential in targeted cancer treatments (Vulpetti et al., 2006).
Anticonvulsant Properties
- Kamiński et al. (2015) synthesized a library of derivatives including N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide as potential new hybrid anticonvulsant agents. These compounds showed promising results in preclinical seizure models, suggesting their application in treating epilepsy (Kamiński et al., 2015).
Synthesis of β-Substituted-α,β-Unsaturated Amides
- Katritzky et al. (1993) explored the synthesis of β-substituted-α,β-unsaturated amides using N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide. This research is valuable for understanding the chemical properties and potential industrial applications of such compounds (Katritzky et al., 1993).
Psychotropic Activity
- Zablotskaya et al. (2013) synthesized new derivatives including N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. The results demonstrated marked sedative action and high anti-inflammatory activity, highlighting the compound's potential in neuropsychiatric and inflammatory disorders (Zablotskaya et al., 2013).
Dipeptidyl Peptidase IV Inhibitors
- Nitta et al. (2008) reported the synthesis and evaluation of derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating potential applications in the treatment of type 2 diabetes (Nitta et al., 2008).
Luminescent Properties for White Light Emission
- Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives, including those related to N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide. They found that these compounds exhibit bright blue-violet, green, and orange emission, useful in the development of white-light emitting devices (Lu et al., 2017).
Heck Coupling Catalysts
- Yen et al. (2006) reported the synthesis of palladium(II) benzothiazolin-2-ylidene complexes using benzothiazole derivatives. These complexes demonstrated activity towards Heck coupling reactions, a valuable application in organic synthesis (Yen et al., 2006).
Anticancer and Antimicrobial Metallopharmaceutical Agents
- Ray et al. (2007) synthesized palladium, gold, and silver N-heterocyclic carbene complexes based on benzothiazole derivatives. These complexes showed potent anticancer and significant antimicrobial properties, indicating their potential as therapeutic agents (Ray et al., 2007).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318 , indicating that it is harmful if swallowed and causes serious eye damage. Precautionary measures include P280 - P305 + P351 + P338 , suggesting the need for protective gloves/eye protection/face protection, and specific procedures if the compound gets in the eyes.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-5-12(16)13-8-11-14-9-6-3-4-7-10(9)15-11/h3-4,6-7H,2,5,8H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDONONSXPZRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965293.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2965294.png)
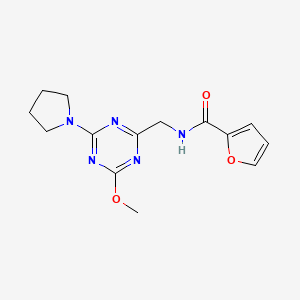
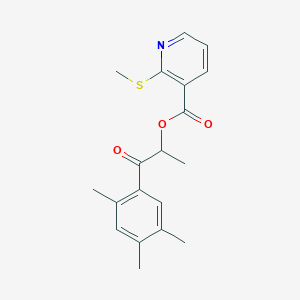
![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2965300.png)
![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)
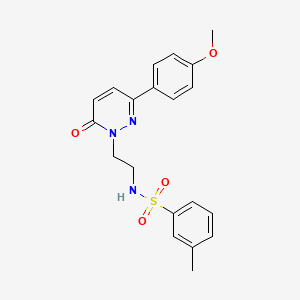

![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)


![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)
